Dimethyl-2,3-pyrazindicarboxylat

Übersicht

Beschreibung

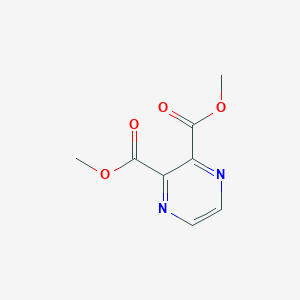

Dimethyl 2,3-pyrazinedicarboxylate is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dimethyl 2,3-pyrazinedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 2,3-pyrazinedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Spektroskopische Studien

Dimethyl-2,3-pyrazindicarboxylat wurde in spektroskopischen Studien verwendet, darunter Infrarot (IR), Raman und Kernmagnetische Resonanz (NMR)-Studien . Diese Studien helfen beim Verständnis der molekularen Struktur und der chemischen Eigenschaften der Verbindung .

Theoretische Studien

Diese Verbindung wurde auch in theoretischen Studien verwendet, insbesondere in der Dichtefunktionaltheorie (DFT) . DFT ist eine rechnergestützte quantenmechanische Modellierungsmethode, die in der Physik und Chemie verwendet wird, um die elektronische Struktur von Vielteilchensystemen zu untersuchen .

Thermische Studien

Thermische Studien wurden an this compound durchgeführt . Diese Studien liefern Einblicke in die thermische Stabilität und den Zerfall der Verbindung .

Biologische Eigenschaften

This compound zeigt biologische Eigenschaften, darunter antimikrobielle und antimykotische Aktivitäten . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller und antimykotischer Mittel .

Synthese von Alkalimetallkomplexen

Diese Verbindung wurde bei der Synthese von Alkalimetallkomplexen verwendet . Diese Komplexe wurden mit einer Reihe von komplementären Methoden untersucht, um die Wirkung von Alkalimetallen auf die Veränderungen der elektronischen Ladungsverteilung im Pyrazinring der untersuchten Säuren zu bestimmen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1"

Wirkmechanismus

Target of Action

Dimethyl 2,3-pyrazinedicarboxylate is a derivative of pyrazinecarboxylic acid . Pyrazine derivatives have been found to exhibit a wide range of biological properties, including antimicrobial and antifungal activities . .

Mode of Action

It’s known that pyrazine derivatives can interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Pyrazine derivatives are known to influence a variety of biochemical pathways, contributing to their diverse pharmacological effects .

Result of Action

Pyrazine derivatives are known to have numerous prominent pharmacological effects, including antibacterial activities .

Biochemische Analyse

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that it may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It has been suggested that it may have threshold effects and could potentially cause toxic or adverse effects at high doses .

Metabolic Pathways

It has been suggested that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It has been suggested that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It has been suggested that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Biologische Aktivität

Dimethyl 2,3-pyrazinedicarboxylate (DM-PDC) is a derivative of 2,3-pyrazinedicarboxylic acid, which has garnered attention for its potential biological activities. This article synthesizes current research findings on the biological activity of DM-PDC, focusing on its antimicrobial properties, potential applications in coordination chemistry, and its role in catalysis.

Chemical Formula:

The molecular formula of DM-PDC is , with a molecular weight of approximately 184.16 g/mol. This compound is characterized by two carboxylate groups and a pyrazine ring, which contribute to its reactivity and biological activity.

Synthesis:

DM-PDC can be synthesized from 2,3-pyrazinedicarboxylic acid through methylation processes. The synthesis typically involves the reaction of the acid with dimethyl sulfate or methyl iodide in the presence of a base, facilitating the introduction of methyl groups to the carboxylic acid functionalities.

Antimicrobial Properties

DM-PDC has been shown to exhibit significant antifungal and antibacterial activities. Research indicates that it can inhibit the growth of various pathogenic microorganisms:

- Antibacterial Activity: Studies have demonstrated that DM-PDC effectively inhibits Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

- Antifungal Activity: The compound also shows efficacy against fungal strains including Candida albicans and Aspergillus niger, suggesting its potential use in treating fungal infections .

Coordination Chemistry

DM-PDC serves as a versatile ligand in coordination chemistry, forming complexes with various metal ions. These complexes have been studied for their luminescent properties and catalytic applications:

- Metal Complexes: The ligand can coordinate with transition metals such as copper (Cu) and neodymium (Nd), forming stable complexes that exhibit unique photophysical properties. For example, copper(II) complexes with DM-PDC have shown promising results in catalyzing oxidation reactions .

- Catalytic Applications: DM-PDC-based metal complexes have been utilized in catalytic processes for environmental remediation, particularly in the degradation of organic pollutants like dyes and pesticides using hydrogen peroxide . The efficiency of these catalysts can be influenced by factors such as light intensity and concentration of reactants.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DM-PDC against various bacterial strains. The results indicated that DM-PDC exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL for different strains, highlighting its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Bacillus subtilis | 25 |

| Pseudomonas aeruginosa | 100 |

Case Study 2: Catalytic Activity

In another study focused on catalytic applications, DM-PDC was incorporated into a copper complex used for dye degradation. The complex demonstrated over 90% degradation efficiency within 60 minutes under optimal conditions.

| Catalyst Type | Degradation Efficiency (%) | Reaction Time (minutes) |

|---|---|---|

| Cu-DM-PDC Complex | 90 | 60 |

| Control (No Catalyst) | 10 | 60 |

Eigenschaften

IUPAC Name |

dimethyl pyrazine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-13-7(11)5-6(8(12)14-2)10-4-3-9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCUPFSEDRWYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361624 | |

| Record name | Pyrazine-2,3-dicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6164-77-8 | |

| Record name | Dimethyl 2,3-pyrazinedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine-2,3-dicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL 2,3-PYRAZINEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J30DS4QZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.